
Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of ethenyl, methyl, phenyl, and prop-2-en-1-yl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl(methyl)phenyl(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows: [ \text{H-SiR}_3 + \text{CH}_2=\text{CH-R’} \rightarrow \text{R}_3\text{Si-CH}_2\text{CH}_2\text{R’} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as platinum on carbon or rhodium complexes can enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, converting the silicon-containing groups to their corresponding silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and resins.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethenyl(methyl)phenyl(prop-2-en-1-yl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
- Ethenyl(trimethyl)silane
- Phenyl(trimethyl)silane
- Methyl(phenyl)silane
Comparison: Ethenyl(methyl)phenyl(prop-2-en-1-yl)silane is unique due to the combination of ethenyl, methyl, phenyl, and prop-2-en-1-yl groups attached to the silicon atom. This structural diversity imparts distinct chemical properties, such as enhanced reactivity and stability, compared to simpler organosilicon compounds like ethenyl(trimethyl)silane or phenyl(trimethyl)silane.
Propriétés
Numéro CAS |
112919-04-7 |
|---|---|
Formule moléculaire |
C12H16Si |
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
ethenyl-methyl-phenyl-prop-2-enylsilane |
InChI |
InChI=1S/C12H16Si/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h4-10H,1-2,11H2,3H3 |
Clé InChI |
ZTEHHTFYSHXMEA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CC=C)(C=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


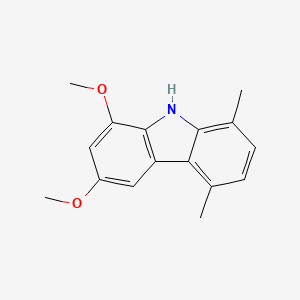
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea](/img/structure/B14290413.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-dibutylaniline](/img/structure/B14290418.png)

![2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic acid](/img/structure/B14290428.png)

![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
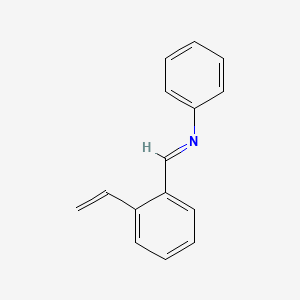

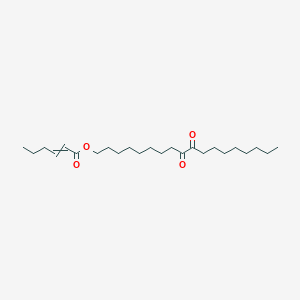
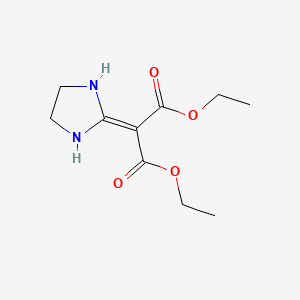
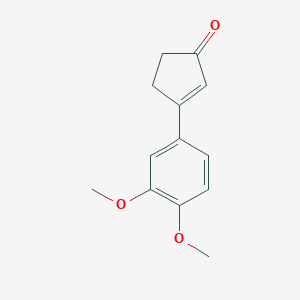
![2-[2-(3-Methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14290493.png)

